molecular formula C9H8N2O4 B1597010 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid CAS No. 849066-63-3

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid

Cat. No. B1597010
CAS RN: 849066-63-3
M. Wt: 208.17 g/mol
InChI Key: ASBPDKJMOPNMLF-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid (abbreviated as MMICA) is an organic compound belonging to the isoxazole family. It is a colorless solid, soluble in a variety of organic solvents. MMICA has a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. MMICA is a versatile compound, and its properties can be altered by changing its substituent groups. It is also known for its high stability and low toxicity, making it an attractive option for use in a variety of laboratory experiments.

Scientific Research Applications

Medicine: Drug Synthesis and Development

This compound is a valuable building block in medicinal chemistry due to its isoxazole ring, a common motif in drug molecules. It can be utilized in the synthesis of various pharmacologically active agents. For instance, isoxazole derivatives have been incorporated into drugs with anti-inflammatory, analgesic, and antipyretic properties . The compound’s structural complexity allows for the creation of diverse molecular entities that can interact with biological targets, potentially leading to new therapeutic agents.

Agriculture: Pesticide Formulation

In agriculture, the compound’s derivatives could be explored for their potential use as pesticides. The isoxazole moiety is known to confer herbicidal and fungicidal properties when incorporated into appropriate frameworks. Research into the compound’s derivatives could lead to the development of new, more effective agricultural chemicals that help protect crops from pests and diseases .

Material Science: Polymer Synthesis

The compound’s functionality makes it a candidate for the synthesis of novel polymers. Its carboxylic acid group can react with various chemical groups to form polymers with unique properties. These materials could have applications in creating high-performance plastics or coatings with enhanced durability or specific interaction with other substances .

Environmental Science: Pollutant Remediation

Isoxazole derivatives can be used in environmental science for the remediation of pollutants. Their chemical structure may allow them to bind to certain contaminants, facilitating their removal from the environment. This application is particularly relevant in the cleanup of industrial waste sites or in treating water sources contaminated with organic compounds .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound can be used to study enzyme inhibition. The isoxazole ring can mimic the transition state of enzymatic reactions or bind to active sites, providing insights into enzyme mechanisms. This can be crucial for understanding disease pathways and developing inhibitors that could serve as potential drug candidates .

Pharmacology: Targeted Drug Delivery Systems

The compound’s ability to be modified chemically makes it suitable for creating targeted drug delivery systems. By attaching specific ligands to the isoxazole ring, researchers can design drug molecules that selectively bind to certain cells or tissues, improving the efficacy and reducing the side effects of treatments .

properties

IUPAC Name

3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-4-3-6(11-14-4)8-7(9(12)13)5(2)10-15-8/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBPDKJMOPNMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372538
Record name 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid

CAS RN

849066-63-3
Record name 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5-Dimethyl-3,5'-biisoxazole-4'-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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